

SIRT2-IN-9 solubility in DMSO for stock solutions

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Compound of Interest

Compound Name: SIRT2-IN-9

Cat. No.: B10802361

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Application Notes and Protocols for SIRT2-IN-9 For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and use of **SIRT2-IN-9**, a selective inhibitor of Sirtuin 2 (SIRT2). This document is intended for researchers in academia and the pharmaceutical industry. It includes comprehensive data on the solubility of **SIRT2-IN-9** in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, along with guidelines for storage and handling. Furthermore, detailed experimental protocols for cellular assays are provided to guide researchers in utilizing this inhibitor for investigating SIRT2-dependent signaling pathways.

Introduction to SIRT2-IN-9

SIRT2-IN-9 is a potent and selective inhibitor of SIRT2, a member of the sirtuin family of NAD⁺-dependent deacetylases.[1][2][3] SIRT2 has been implicated in a variety of cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. **SIRT2-IN-9** serves as a valuable chemical probe for elucidating the biological functions of SIRT2 and for exploring its therapeutic potential. The inhibitor has an IC₅₀ value of 1.3 μM for SIRT2 and

has been shown to inhibit the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties and Solubility

Proper preparation of stock solutions is critical for obtaining reproducible experimental results. The following table summarizes the key properties of **SIRT2-IN-9** and its solubility in DMSO.

Property	Value
Molecular Formula	C ₂₁ H ₂₂ N ₆ OS ₂
Molecular Weight	438.57 g/mol
CAS Number	522650-91-5
Appearance	Light yellow to yellow solid
Solubility in DMSO	4.46 mg/mL (10.17 mM)
Purity	>98% (HPLC)

Data sourced from multiple suppliers and may vary slightly between batches.[\[1\]](#)[\[2\]](#)

Preparation of SIRT2-IN-9 Stock Solutions in DMSO

This protocol describes the preparation of a 10 mM stock solution of **SIRT2-IN-9** in DMSO.

Materials:

- **SIRT2-IN-9** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)

- Calibrated analytical balance

Protocol:

- Equilibrate: Allow the **SIRT2-IN-9** vial to warm to room temperature before opening to prevent condensation.
- Weigh: Accurately weigh the desired amount of **SIRT2-IN-9** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.39 mg of **SIRT2-IN-9**.
- Dissolve: Add the appropriate volume of anhydrous DMSO to the **SIRT2-IN-9** powder. For a 10 mM stock, if you weighed 4.39 mg, add 1 mL of DMSO.
- Mix: Vortex the solution thoroughly for several minutes to aid dissolution.
- Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 70°C) can also be applied to facilitate dissolution.^[2]
- Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within one month.^[2] Always protect the stock solution from light.^[2]

Stock Solution Preparation Table:

Desired Concentration	Mass for 1 mL	Mass for 5 mL	Mass for 10 mL
1 mM	0.439 mg	2.195 mg	4.39 mg
5 mM	2.195 mg	10.975 mg	21.95 mg
10 mM	4.39 mg	21.95 mg	43.9 mg

Experimental Protocols

The following are example protocols for common cellular assays using **SIRT2-IN-9**.

Cell Viability Assay (MCF-7 Cells)

This protocol is designed to assess the effect of **SIRT2-IN-9** on the viability of MCF-7 breast cancer cells.

Materials:

- MCF-7 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **SIRT2-IN-9** stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader

Protocol:

- **Cell Seeding:** Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **SIRT2-IN-9** in complete growth medium from the 10 mM DMSO stock. A typical concentration range to test is 0-50 μ M.^{[1][2]} Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
- **Incubation:** Add 100 μ L of the diluted compound solutions to the respective wells. Incubate the plate for 72 hours at 37°C and 5% CO₂.^{[1][2]}

- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Analysis: Normalize the data to the vehicle control (DMSO-treated cells) and plot the cell viability as a function of **SIRT2-IN-9** concentration to determine the IC50 value.

Western Blot Analysis of α -Tubulin Acetylation

This protocol details the use of **SIRT2-IN-9** to investigate its effect on the acetylation of α -tubulin, a known SIRT2 substrate.

Materials:

- MCF-7 cells
- 6-well cell culture plates
- **SIRT2-IN-9** stock solution (10 mM in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetylated- α -tubulin, anti- α -tubulin (loading control), anti-SIRT2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

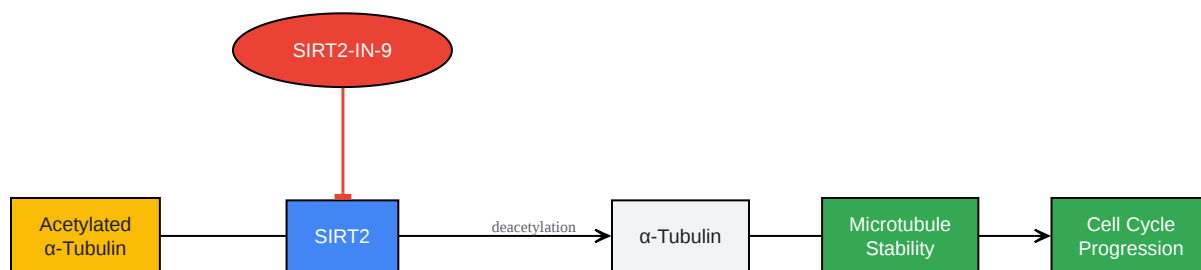
Protocol:

- **Cell Culture and Treatment:** Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of **SIRT2-IN-9** (e.g., 6.25, 12.5, 25, and 50 μ M) for 6 hours.^{[1][2]} Include a DMSO vehicle control.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against acetylated- α -tubulin overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- **Detection:** Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** Strip the membrane and re-probe with an antibody against total α -tubulin as a loading control.

Signaling Pathway and Workflow Diagrams

SIRT2 Signaling Pathway

The following diagram illustrates a simplified SIRT2 signaling pathway, highlighting its role in the deacetylation of α -tubulin and the inhibitory effect of **SIRT2-IN-9**.

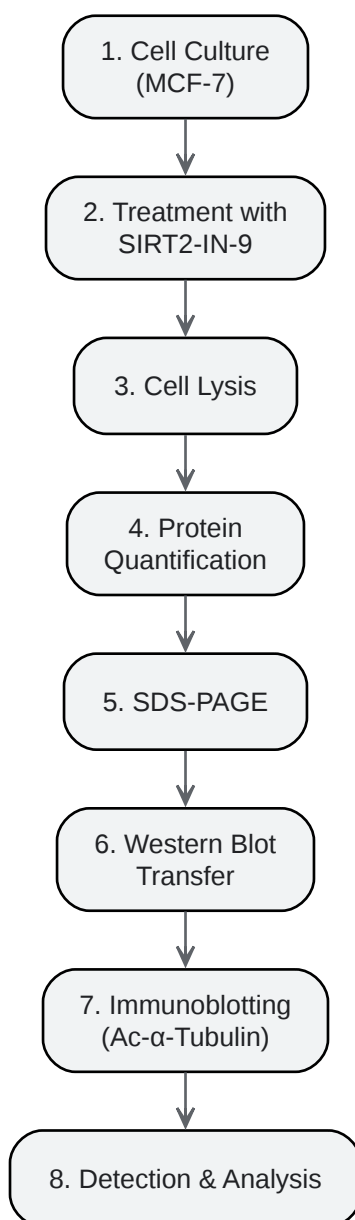


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Caption: Simplified SIRT2 signaling pathway and the inhibitory action of **SIRT2-IN-9**.

Experimental Workflow for Western Blot Analysis

This diagram outlines the key steps in the experimental workflow for analyzing the effect of **SIRT2-IN-9** on α -tubulin acetylation.



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Caption: Experimental workflow for Western Blot analysis of α-tubulin acetylation.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Compound Precipitation	Exceeded solubility limit in aqueous medium.	Ensure the final DMSO concentration is low and consistent. Prepare fresh dilutions for each experiment.
No Effect on Cell Viability	Incorrect concentration, inactive compound.	Verify the concentration of the stock solution. Use a fresh aliquot of SIRT2-IN-9. Increase the incubation time.
Inconsistent Western Blot Results	Uneven protein loading, inefficient transfer.	Perform accurate protein quantification. Use a loading control (e.g., α -tubulin, GAPDH) to normalize results.

Safety Precautions

SIRT2-IN-9 is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO with care in a well-ventilated area.

Disclaimer: The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.

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